molecular formula C7H13NOS B575229 2-(Thian-4-yl)acetamide CAS No. 178243-07-7

2-(Thian-4-yl)acetamide

Cat. No.: B575229
CAS No.: 178243-07-7
M. Wt: 159.247
InChI Key: BYWSOKLYWPJKAV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Thian-4-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of tetrahydrothiopyran-4-one with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(Thian-4-yl)acetamide undergoes several types of chemical reactions, including:

Scientific Research Applications

2-(Thian-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Thian-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing heterocycle can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

2-(Thian-4-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its sulfur-containing heterocycle, which imparts specific chemical reactivity and potential biological activities that are not observed in its oxygen-containing analogs.

Properties

IUPAC Name

2-(thian-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWSOKLYWPJKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10698316
Record name 2-(Thian-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178243-07-7
Record name 2-(Thian-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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